3-Chloro-alpha-mercaptocinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

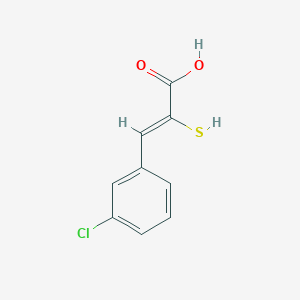

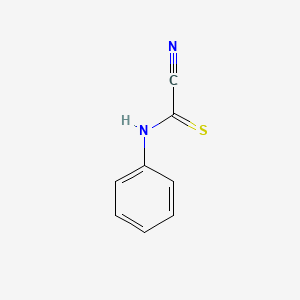

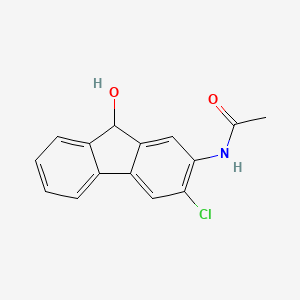

3-Chloro-alpha-mercaptocinnamic acid is an organic compound with the molecular formula C9H7ClO2S It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a mercapto group (–SH) attached to the alpha position of the cinnamic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-alpha-mercaptocinnamic acid typically involves the chlorination of alpha-mercaptocinnamic acid. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Chlor-α-Mercaptocinnamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Mercaptogruppe (–SH) kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) zu einer Sulfonsäuregruppe (–SO3H) oxidiert werden.

Reduktion: Die Carbonylgruppe (–COOH) kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol (–CH2OH) reduziert werden.

Substitution: Das Chloratom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt).

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriummethoxid (NaOCH3) in Methanol.

Hauptprodukte:

Oxidation: 3-Chlor-α-Sulfonocinnamsäure.

Reduktion: 3-Chlor-α-Mercaptocinnamylalkohol.

Substitution: 3-Methoxy-α-Mercaptocinnamsäure.

Wissenschaftliche Forschungsanwendungen

3-Chlor-α-Mercaptocinnamsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivität. Ihre Derivate haben sich als vielversprechend für die Hemmung des Wachstums bestimmter Krebszelllinien erwiesen.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel zu untersuchen. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie: Sie wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt. Ihre Reaktivität und funktionellen Gruppen machen sie für verschiedene industrielle Anwendungen geeignet, darunter die Synthese von Polymeren und Harzen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-α-Mercaptocinnamsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Diese Wechselwirkung kann zelluläre Prozesse stören, was sie effektiv gegen bestimmte Krankheitserreger und Krebszellen macht. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber ihre Fähigkeit, die Proteinfunktion zu modifizieren, ist ein Schlüsselaspekt ihrer biologischen Aktivität.

Ähnliche Verbindungen:

- 2-Chlor-α-Methylzimtsäure

- 3,4-Dimethoxy-α-Mercaptocinnamsäure

- 4-Chlor-α-Methylzimtsäure

Vergleich: 3-Chlor-α-Mercaptocinnamsäure ist durch das Vorhandensein sowohl eines Chloratoms als auch einer Mercaptogruppe an der α-Position einzigartig. Diese Kombination funktioneller Gruppen verleiht ihr besondere chemische Eigenschaften wie erhöhte Reaktivität und die Fähigkeit, kovalente Bindungen mit biologischen Molekülen zu bilden. Im Vergleich zu ähnlichen Verbindungen bietet sie eine größere Bandbreite an Anwendungen und Potenzial für Modifikationen, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Wirkmechanismus

The mechanism of action of 3-chloro-alpha-mercaptocinnamic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to modify protein function is a key aspect of its biological activity.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-alpha-methylcinnamic acid

- 3,4-Dimethoxy-alpha-mercaptocinnamic acid

- 4-Chloro-alpha-methylcinnamic acid

Comparison: 3-Chloro-alpha-mercaptocinnamic acid is unique due to the presence of both a chlorine atom and a mercapto group at the alpha position. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form covalent bonds with biological molecules. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

5765-74-2 |

|---|---|

Molekularformel |

C9H7ClO2S |

Molekulargewicht |

214.67 g/mol |

IUPAC-Name |

(Z)-3-(3-chlorophenyl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C9H7ClO2S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- |

InChI-Schlüssel |

JQJZOGBHOXUCIV-YVMONPNESA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\S |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C=C(C(=O)O)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)